molecular formula C13H16FN3 B11743292 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

Cat. No.: B11743292
M. Wt: 233.28 g/mol
InChI Key: NBOQNABISOUCQY-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with dimethyl groups and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable fluorophenylmethylating agent. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: De-fluorinated phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is used in the production of advanced materials. Its properties make it suitable for applications in the development of new polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolone: A related compound with a similar pyrazole ring structure.

    4-Fluorobenzylamine: Shares the fluorophenylmethylamine moiety.

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring with the fluorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H16FN3/c1-10-7-16-17(2)13(10)9-15-8-11-3-5-12(14)6-4-11/h3-7,15H,8-9H2,1-2H3

InChI Key

NBOQNABISOUCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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